4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylamino]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-9-3-1-8(2-4-9)5-13-10-6-15-7-11(10)14/h1-4,10-11,13-14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMWDSIIXYIFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734059 | |
| Record name | 4-{[(4-Chlorophenyl)methyl]amino}oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178022-18-8 | |
| Record name | 4-{[(4-Chlorophenyl)methyl]amino}oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol is a heterocyclic compound featuring a tetrahydrofuran ring substituted with a chlorobenzylamine group. The presence of both the tetrahydrofuran moiety and the chlorobenzyl group suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of tetrahydrofuran have shown effectiveness against various bacterial strains, suggesting that 4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol may possess similar properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In vivo studies have demonstrated that related compounds can reduce inflammation markers significantly. For example, a study on anthranilic acid derivatives indicated that they exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokines . Given the structural similarities, it is plausible that 4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol could exert comparable anti-inflammatory effects.
Anticancer Activity
The compound’s potential as an anticancer agent is supported by research on structurally related compounds. For example, studies have shown that certain tetrahydrofuran derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial dysfunction . The ability to inhibit cell proliferation in cancer lines such as HCT-116 and HeLa has been documented, with IC50 values indicating potent activity .
The biological activity of 4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The chlorobenzyl group may enhance binding affinity to enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound might act as a ligand for various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Membrane Disruption : Similar compounds have been noted for their ability to disrupt cellular membranes, leading to increased permeability and subsequent cell death in microbial and cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on related tetrahydrofuran derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some derivatives .
Study 2: Anti-inflammatory Activity Assessment
In an experimental model assessing the anti-inflammatory properties of related compounds, it was found that formulations containing these compounds significantly reduced inflammation compared to controls. The percentage inhibition of protein denaturation was recorded at approximately 95% at optimal concentrations .
Study 3: Anticancer Activity Evaluation
A comparative analysis of various tetrahydrofuran derivatives revealed that some exhibited IC50 values below 1 µM against human cancer cell lines. This suggests strong potential for further development as anticancer agents .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol has been studied for its potential as a pharmaceutical intermediate. Its structure allows for interactions with various biological targets, which may lead to therapeutic effects.
Case Studies:
- Anti-inflammatory Activity : Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. In vivo studies demonstrated that formulations containing the compound accelerated wound healing by promoting epithelialization and reducing inflammation in animal models .
- Anticancer Potential : A study investigated the antiproliferative activity of related compounds against HeLa cells, revealing promising IC50 values that suggest potential use in cancer therapy .
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules due to its functional groups.
Synthetic Routes:
- Nucleophilic Substitution : The chlorobenzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Reactions with Electrophiles : The hydroxyl group can participate in reactions with electrophiles, facilitating the synthesis of diverse chemical entities.
Material Science Applications
In material science, 4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol's unique structure makes it suitable for developing new materials with specific properties.
Potential Uses:
- Polymer Chemistry : The compound could be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Catalysis : Its ability to act as a ligand may facilitate catalytic processes in organic transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol can be contextualized by comparing it to analogs with related scaffolds. Below is a detailed analysis:
Structural Analog: (2S,3S,4S,5R)-4-[Benzyl(methyl)amino]-5-[[(3-Chlorobenzyl)amino]methyl]-2-methylol-tetrahydrofuran-3-ol
This compound (Molecular Formula: C₂₁H₂₇ClN₂O₃ ; Molecular Weight: 403.90 g/mol ) shares the tetrahydrofuran core but differs in substituents and stereochemistry :
- Chlorine Position : The benzyl group is substituted at the 3-chloro position (meta) instead of 4-chloro (para), altering electronic and steric properties.
- Additional Substituents: It includes a hydroxymethyl group at the 2-position and a methyl group on the benzylamino moiety, increasing hydrophilicity and steric bulk.
- Stereochemistry : The compound exhibits defined stereochemistry (2S,3S,4S,5R), which may influence biological activity and synthetic pathways.
Functional Implications
- Solubility : The hydroxymethyl group in the analog increases polarity, likely improving aqueous solubility relative to the simpler target compound.
Preparation Methods
General Synthetic Strategy
The synthesis of tetrahydrofuran amino alcohols such as 4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol generally proceeds via:
- Formation of a tetrahydrofuran ring through intramolecular cyclization.
- Introduction of amino substituents via nucleophilic substitution or reductive amination.
- Control of stereochemistry during ring closure and substitution steps.
Key Synthetic Route from Tetrahydrofuran Amino Acid Precursors
A well-documented approach to related tetrahydrofuran amino acids involves the following sequence (adapted from Dobmeier et al.):
- Starting from racemic methionine derivatives, protect the amino group with Boc (tert-butyloxycarbonyl) and the carboxylic acid as a t-butyl ester.
- Alkylate the sulfur side chain to form a sulfonium salt.
- Treat with base (KOH) to generate an enolate which undergoes an aldol-type reaction with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde analogues).
- Intramolecular nucleophilic substitution leads to cyclization forming the tetrahydrofuran ring with two new stereocenters.
- This reaction typically yields a mixture of stereoisomers, with high trans-selectivity (up to 97:3 trans/cis ratio) depending on the aldehyde and reaction conditions.
- Subsequent deprotection steps yield the free amino alcohol.
This method highlights the importance of the base (KOH) and the aldehyde in controlling yield and stereochemistry. The reaction is performed in dry acetonitrile at low temperature (around -6 °C) for several hours.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Boc2O, NaOH, 1,4-dioxane/water, RT | Boc protection of amino group |
| 2 | tBuOH, DCC, DMAP, DCM, RT | t-Butyl ester formation |
| 3 | MeI, dark, RT, 3 days | Sulfonium salt formation |
| 4 | KOH, dry MeCN, -6 °C, 2-4 h | Aldol-type reaction with aromatic aldehyde and cyclization |
| 5 | Acidic deprotection (HCl sat. Et2O) | Removal of Boc and tBu protecting groups |
This sequence is adaptable to various aromatic aldehydes, including 4-chlorobenzaldehyde, to introduce the 4-chlorobenzylamino substituent.
Alternative Synthetic Approaches
Other methods involve:
- Use of chiral auxiliaries to induce stereoselectivity, such as (S)-4-isopropyloxazolidin-2-one, though with limited success in yield.
- Reductive amination of tetrahydrofuran-3-ol derivatives with 4-chlorobenzylamine to introduce the amino substituent directly on the ring.
- Protection and deprotection strategies involving Boc, tBu, and benzyl esters to manage functional group compatibility during synthesis.
Synthesis of Tetrahydrofuran-3-ol Core
The tetrahydrofuran-3-ol skeleton can be synthesized from lactol precursors derived from pantolactone or other chiral sources:
- Treatment of lactol with Lewis acid (BF3·Et2O) and triethylsilane affords silyl-protected tetrahydrofuran intermediates.
- Subsequent removal of silyl protecting groups yields the free tetrahydrofuran-3-ol.
- This intermediate can then be functionalized with amino substituents via azide intermediates or direct amination.
Introduction of the 4-Chlorobenzylamino Group
The 4-chlorobenzylamino substituent is typically introduced by:
- Nucleophilic substitution of a suitable leaving group on the tetrahydrofuran ring with 4-chlorobenzylamine.
- Reductive amination of the tetrahydrofuran-3-one or 3-aldehyde with 4-chlorobenzylamine under mild conditions.
- Protection of the amino group during synthesis to prevent side reactions.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-((4-chlorobenzyl)amino)tetrahydrofuran-3-ol, and how can reaction conditions be optimized to improve yield?
- Methodology : A common approach involves nucleophilic substitution between 4-chlorobenzyl chloride and a tetrahydrofuran-3-ol amine precursor. For example, refluxing in anhydrous ethanol with a base like potassium carbonate (50 mmol) for 6 hours under nitrogen can facilitate the reaction . Monitoring reaction progress via TLC or HPLC ensures completion. Post-reaction workup typically involves quenching in cold water, filtration, and recrystallization (ethanol is a preferred solvent). Yield optimization may require adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to benzyl chloride) and temperature control to minimize side reactions like over-alkylation.
Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?
- Methodology :
- NMR : H and C NMR can confirm the presence of the 4-chlorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and tetrahydrofuran backbone (e.g., hydroxyl proton at δ 3.5–4.0 ppm).
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peak), while HPLC purity >97% ensures minimal impurities .
- IR : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-O in tetrahydrofuran) support structural assignments.
Q. How can solubility challenges in aqueous and organic solvents be addressed during experimental design?
- Methodology : Solubility screening in DMSO, ethanol, or dichloromethane is recommended for stock solutions. For aqueous assays, co-solvents like PEG-400 or cyclodextrin derivatives can enhance solubility without destabilizing the compound. Stability tests (e.g., 24-hour exposure to PBS at 37°C) should precede biological assays to confirm integrity .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical ambiguities in the synthesis of 4-((4-chlorobenzyl)amino)tetrahydrofuran-3-ol?
- Methodology : Chiral chromatography (e.g., using a Chiralpak® column) or asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) can isolate enantiomers. X-ray crystallography with SHELXL refinement provides definitive stereochemical assignments. For example, SHELX programs are robust for small-molecule crystallography, with refinement parameters like R1 < 0.05 ensuring accuracy .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology :
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., kinases or GPCRs). Focus on the 4-chlorobenzyl moiety’s hydrophobic interactions and the hydroxyl group’s hydrogen-bonding potential.
- MD Simulations : GROMACS or AMBER simulate dynamic interactions over 100-ns trajectories to assess stability. Parameters like RMSD (<2 Å) validate binding poses .
Q. How should contradictory biological activity data (e.g., varying IC50 values across assays) be analyzed and resolved?
- Methodology :
- Assay Validation : Confirm consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Use tools like GraphPad Prism to compare dose-response curves and identify outliers. Redesign experiments with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability for functional activity) .
Q. What crystallographic techniques are critical for analyzing polymorphic forms or co-crystals of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) resolves polymorphic structures. SHELXD and SHELXE are ideal for phase determination, while Mercury software visualizes packing diagrams. For co-crystals, screen with pharmaceutically relevant co-formers (e.g., succinic acid) via solvent-drop grinding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
